N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexa-2,4-dienediamide
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Overview
Description
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexa-2,4-dienediamide is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and two phenyl groups attached to a hexa-2,4-dienediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexa-2,4-dienediamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable diene with phenyl-substituted amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexa-2,4-dienediamide may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexa-2,4-dienediamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexa-2,4-dienediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexa-2,4-dienediamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its reactivity and binding affinity to various substrates. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~6~-Dimethylhexane-1,6-diamine: A structurally similar compound with different substituents.
Hexanediamide, N1,N~6~-dihydroxy-, sodium salt: Another related compound with a different ionic form.
Uniqueness
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexa-2,4-dienediamide is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61494-25-5 |
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Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N,N'-dihydroxy-N,N'-diphenylhexa-2,4-dienediamide |
InChI |
InChI=1S/C18H16N2O4/c21-17(19(23)15-9-3-1-4-10-15)13-7-8-14-18(22)20(24)16-11-5-2-6-12-16/h1-14,23-24H |
InChI Key |
QWYPLACRULEOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C=CC=CC(=O)N(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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